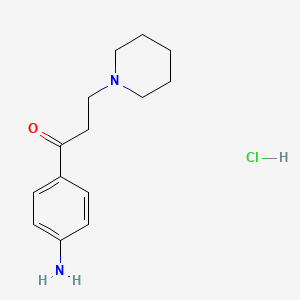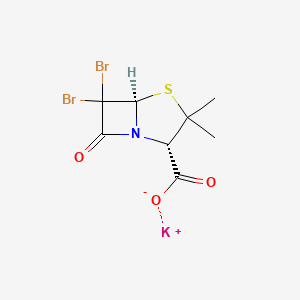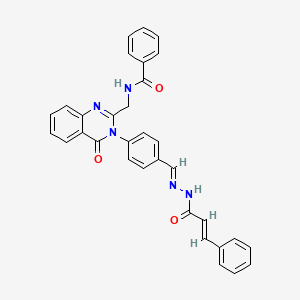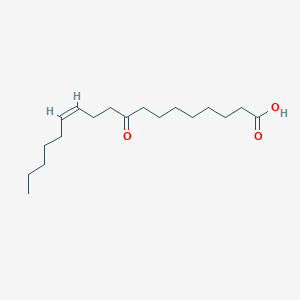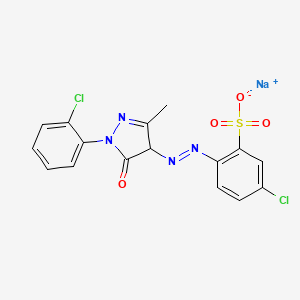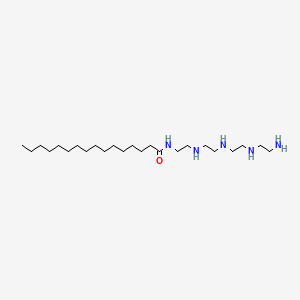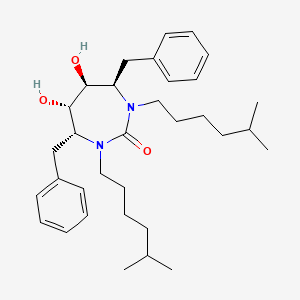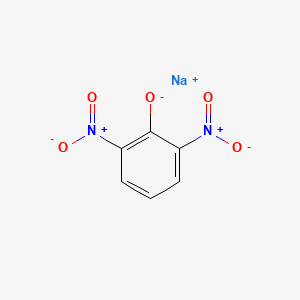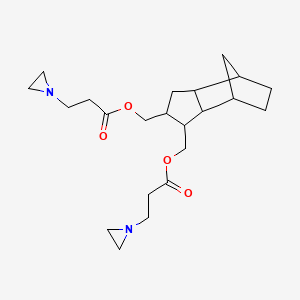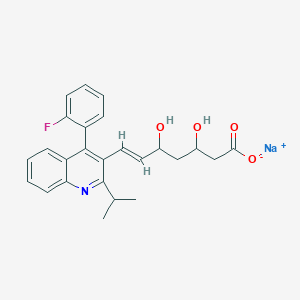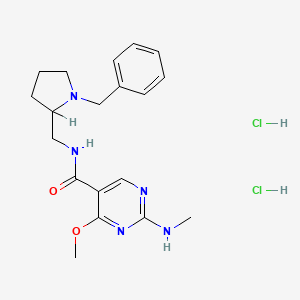
5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ピリミジンカルボンアミド、N-((1-ベンジル-2-ピロリジニル)メチル)-4-メトキシ-2-(メチルアミノ)-、二塩酸塩は、さまざまな科学分野において大きな可能性を秘めた複雑な有機化合物です。この化合物は、ピリミジン環、ベンジル基、ピロリジン部分を含むユニークな構造が特徴です。
準備方法
合成ルートと反応条件
5-ピリミジンカルボンアミド、N-((1-ベンジル-2-ピロリジニル)メチル)-4-メトキシ-2-(メチルアミノ)-、二塩酸塩の合成は、一般的にピリミジン環の形成、ベンジル基とピロリジン基の導入、最終的なメトキシ基とメチルアミノ基の置換を含む、複数の手順を伴います。反応条件は、通常、目的の生成物を高純度で高収率で得るために、特定の触媒、溶媒、および温度制御を必要とします。
工業生産方法
工業的な環境では、この化合物の生産は、反応パラメータを正確に制御するために自動化システムを使用する、大規模な反応を伴う場合があります。連続フローリアクターとクロマトグラフィーや結晶化などの高度な精製技術の使用は、商業規模での化合物の効率的な生産を保証します。
化学反応の分析
反応の種類
5-ピリミジンカルボンアミド、N-((1-ベンジル-2-ピロリジニル)メチル)-4-メトキシ-2-(メチルアミノ)-、二塩酸塩は、以下を含むさまざまな化学反応を受けることができます。
酸化: この反応は、分子に酸素含有官能基を導入できます。
還元: この反応は、酸素含有官能基を除去したり、水素原子を導入したりできます。
置換: この反応は、通常、求核試薬または求電子試薬を使用して、ある官能基を別の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核試薬が含まれます。温度、溶媒、pHなどの反応条件は、目的の変換を達成するために注意深く制御されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります。置換反応は、さまざまな官能化誘導体を生成する可能性があります。
科学研究への応用
5-ピリミジンカルボンアミド、N-((1-ベンジル-2-ピロリジニル)メチル)-4-メトキシ-2-(メチルアミノ)-、二塩酸塩は、科学研究において多くの応用があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合を含む生物学的システムへの潜在的な影響について研究されています。
医学: 抗炎症、抗ウイルス、抗がん活性などの潜在的な治療特性について調査されています。
工業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
作用機序
5-ピリミジンカルボンアミド、N-((1-ベンジル-2-ピロリジニル)メチル)-4-メトキシ-2-(メチルアミノ)-、二塩酸塩の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物はこれらの標的に結合して、それらの活性を調節し、さまざまな生化学的経路をトリガーする可能性があります。正確な経路と標的は、特定の用途とその使用の状況によって異なります。
類似化合物の比較
類似化合物
- 5-ピリミジンカルボンアミド、N-((1-ベンジル-2-ピロリジニル)メチル)-2-(ジメチルアミノ)-4-メトキシ-、二塩酸塩
- 同様の構造的特徴を持つ他のピリミジン誘導体
ユニークさ
5-ピリミジンカルボンアミド、N-((1-ベンジル-2-ピロリジニル)メチル)-4-メトキシ-2-(メチルアミノ)-、二塩酸塩のユニークさは、独自の化学的および生物学的特性を付与する、官能基と構造要素の特定の組み合わせにあります。これは、さまざまな研究および工業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-2-(dimethylamino)-4-methoxy-, dihydrochloride
- Other pyrimidine derivatives with similar structural features
Uniqueness
The uniqueness of 5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
84332-25-2 |
|---|---|
分子式 |
C19H27Cl2N5O2 |
分子量 |
428.4 g/mol |
IUPAC名 |
N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-(methylamino)pyrimidine-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H25N5O2.2ClH/c1-20-19-22-12-16(18(23-19)26-2)17(25)21-11-15-9-6-10-24(15)13-14-7-4-3-5-8-14;;/h3-5,7-8,12,15H,6,9-11,13H2,1-2H3,(H,21,25)(H,20,22,23);2*1H |
InChIキー |
BEVBNKWJTVIOAO-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


